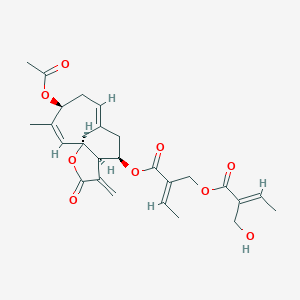
4'-Deoxyprovincialin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 4’-Deoxyprovincialin are not well-documented. The compound is primarily used for research purposes, and large-scale production methods may not be widely established. Researchers typically prepare the compound in laboratory settings using standard organic synthesis techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Deoxyprovincialin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert 4’-Deoxyprovincialin into reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in the reactions of 4’-Deoxyprovincialin include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents used .
Major Products
The major products formed from the reactions of 4’-Deoxyprovincialin depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Applications De Recherche Scientifique
4’-Deoxyprovincialin has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in research and development of new materials and compounds.
Mécanisme D'action
The mechanism of action of 4’-Deoxyprovincialin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
4’-Deoxyprovincialin can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Provincialin: A related compound with similar structural features.
Deoxyprovincialin: Another derivative with slight structural modifications.
Uniqueness
Its distinct properties make it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C27H34O9 |
|---|---|
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
[(E)-2-[[(3aR,4R,6E,9S,10Z,11aS)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl]oxycarbonyl]but-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate |
InChI |
InChI=1S/C27H34O9/c1-7-19(13-28)26(31)33-14-20(8-2)27(32)36-22-11-15(3)9-10-21(34-18(6)29)16(4)12-23-24(22)17(5)25(30)35-23/h7-9,12,21-24,28H,5,10-11,13-14H2,1-4,6H3/b15-9+,16-12-,19-7+,20-8+/t21-,22+,23-,24+/m0/s1 |
Clé InChI |
GBKBPIXSSQJOPJ-XEMLLQTBSA-N |
SMILES isomérique |
C/C=C(\CO)/C(=O)OC/C(=C\C)/C(=O)O[C@@H]1C/C(=C/C[C@@H](/C(=C\[C@H]2[C@@H]1C(=C)C(=O)O2)/C)OC(=O)C)/C |
SMILES canonique |
CC=C(CO)C(=O)OCC(=CC)C(=O)OC1CC(=CCC(C(=CC2C1C(=C)C(=O)O2)C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


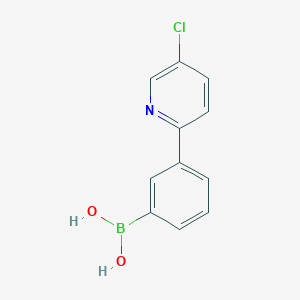
![N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide](/img/structure/B14088166.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B14088169.png)
![(1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid](/img/structure/B14088176.png)
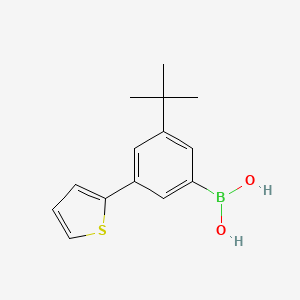
![3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide](/img/structure/B14088183.png)
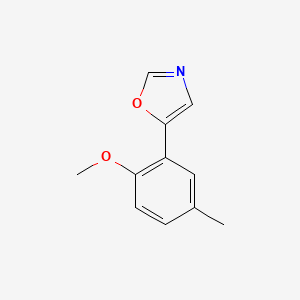
![7-Chloro-1-(3,4-dichlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088205.png)
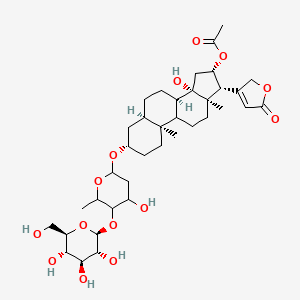
![7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline](/img/structure/B14088222.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14088228.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14088236.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088246.png)
